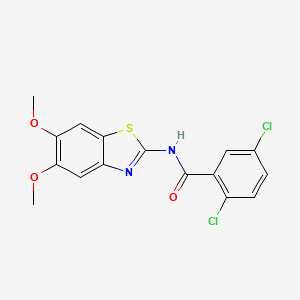
5-amino-2-(1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-amino-2-(1H-pyrazol-1-yl)benzamide” is a type of benzamide-based 5-aminopyrazole . These compounds are analogs of purines and thioguanines, which are widely used antimetabolic agents . They have been used to synthesize numerous other fused heterocycles .
Synthesis Analysis
Benzamide-based 5-aminopyrazoles are prepared through a reaction of benzoyl isothiocyanate with malononitrile in KOH−EtOH followed by alkylation with alkyl halides and then a reaction with hydrazine . This synthesis method has been used to create novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo-[5,1-c][1,2,4]triazine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by mass spectroscopy, 1H nuclear magnetic resonance (1H NMR) spectroscopy, infrared spectroscopy (IR), and X-ray analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by mass spectroscopy, 1H nuclear magnetic resonance (1H NMR) spectroscopy, infrared spectroscopy (IR), and X-ray analysis .Applications De Recherche Scientifique
Anti-Influenza Activity
A study outlined a new synthesis route for benzamide-based 5-aminopyrazoles, leading to compounds with remarkable antiavian influenza virus activity. These compounds, after being tested in vitro, showed significant antiviral activities against the bird flu influenza (H5N1) virus, with viral reduction percentages ranging between 85–65% (Hebishy et al., 2020).
Antimicrobial and Antitubercular Properties
Novel N-Pyrazolyl Benzamide derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds displayed moderate to good activity against selected strains of bacteria and Mycobacterium tuberculosis, showcasing their potential as therapeutic agents (Prathyusha & Deepti, 2022).
Enzyme Inhibition
Research into N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides revealed these compounds have potential applications in inhibiting human recombinant alkaline phosphatase and ecto-5′-nucleotidases. Such properties indicate their potential for further medicinal chemistry applications, particularly in targeting nucleotide protein interactions (Saeed et al., 2015).
Antibacterial Agents
A study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed a novel class of promising antibacterial agents. Some compounds in this series exhibited significant activity against Staphylococcus aureus and Bacillus subtilis, indicating their potential in addressing bacterial infections (Palkar et al., 2017).
Carbonic Anhydrase Inhibition
Metal complexes of heterocyclic sulfonamide, derived from benzamide-based pyrazoles, have been synthesized and shown to possess strong inhibitory properties against human carbonic anhydrase isoenzymes. These findings suggest their utility in designing inhibitors with potential therapeutic applications (Büyükkıdan et al., 2013).
Antiproliferative Activities
Pyrazole-sulfonamide derivatives have been synthesized and tested for their antiproliferative activities against cancer cell lines, showing selective effects and promising broad-spectrum antitumor activity. This highlights their potential as candidates for anticancer drug development (Mert et al., 2014).
Mécanisme D'action
Target of Action
5-Amino-2-(1H-pyrazol-1-yl)benzamide is a compound that belongs to the class of 5-amino-pyrazoles . These compounds have been found to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities 5-amino-pyrazoles have been associated with a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that 5-amino-pyrazoles can undergo a variety of synthetic transformations to construct diverse heterocyclic scaffolds . These transformations can include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . The resulting compounds can interact with their targets in various ways, leading to changes in cellular processes.
Biochemical Pathways
Given the diverse functionalities of 5-amino-pyrazoles, it’s plausible that this compound could influence a variety of biochemical pathways
Result of Action
Compounds synthesized from 5-amino-pyrazoles have been associated with diverse applications, especially in the field of pharmaceutics and medicinal chemistry . This suggests that this compound could potentially have a wide range of molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
5-amino-2-(1H-pyrazol-1-yl)benzamide has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
5-amino-2-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-7-2-3-9(8(6-7)10(12)15)14-5-1-4-13-14/h1-6H,11H2,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHDNBXMGBXTNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2893198.png)
![(2R)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride](/img/structure/B2893200.png)

![3-methoxy-N-methyl-N-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2893205.png)
![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B2893206.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-hydroxy-4-methylbenzoate](/img/structure/B2893210.png)
![Diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate](/img/structure/B2893212.png)
![Ethyl 4-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2893213.png)
![N-(3,5-dichlorophenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2893215.png)
